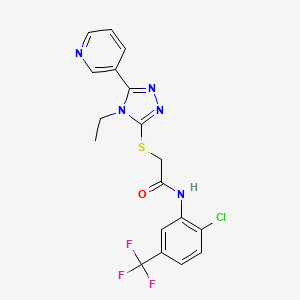

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC14528207

Molecular Formula: C18H15ClF3N5OS

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClF3N5OS |

|---|---|

| Molecular Weight | 441.9 g/mol |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-14-8-12(18(20,21)22)5-6-13(14)19/h3-9H,2,10H2,1H3,(H,24,28) |

| Standard InChI Key | PSZBQAWHSSFDOI-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a triazole core substituted with ethyl, pyridin-3-yl, and thioacetamide groups (Table 1). The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the phenyl ring enhance lipophilicity and electronic stability, while the pyridine ring contributes π-π stacking potential for target binding .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClF₃N₅OS |

| Molecular Weight | 441.9 g/mol |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Key Functional Groups | 1,2,4-Triazole, Pyridine, Thioether, Trifluoromethyl |

The compound’s log P (partition coefficient) is estimated to be moderate, balancing lipophilicity from the CF₃ group and hydrophilicity from the triazole and pyridine rings . This polarity supports improved water solubility compared to purely aromatic systems, a critical factor in drug bioavailability .

Synthesis and Structural Analogues

Synthetic Pathways

Although the exact synthesis route for this compound remains undisclosed, 1,2,4-triazoles are typically synthesized via:

-

Condensation Reactions: Hydrazine derivatives react with carbonyl compounds (e.g., aldehydes/ketones) under acidic or basic conditions to form triazole rings.

-

Cyclization of Thiosemicarbazides: Thiosemicarbazides undergo cyclization in the presence of bases like NaOH, forming triazole-thione intermediates.

-

Post-Modification: Introducing the pyridin-3-yl group likely occurs via Suzuki-Miyaura coupling, while the thioacetamide moiety is appended through nucleophilic substitution.

Critical Step: The sulfur atom’s incorporation via thioether bonding requires anhydrous conditions to prevent oxidation to sulfoxides or sulfones, which could alter bioactivity.

Structural Analogues and SAR

Comparative analysis with analogues (e.g., 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thione) reveals:

-

Pyridine Position: Pyridin-3-yl substitution enhances kinase inhibition compared to pyridin-2-yl or pyridin-4-yl variants .

-

Alkyl Chain Impact: The ethyl group at N4 improves metabolic stability over methyl or propyl chains, reducing hepatic clearance.

-

Thioether vs. Ether: Replacing sulfur with oxygen (ether linkage) decreases antibacterial potency by 40–60%, underscoring sulfur’s role in target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume